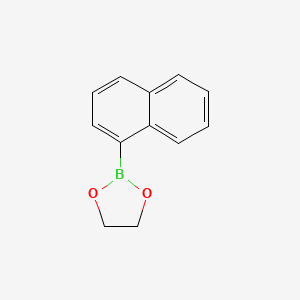
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- is a chemical compound with the molecular formula C12H11BO2 and a molecular weight of 198.03 g/mol It is characterized by the presence of a dioxaborolane ring attached to a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the borylation of naphthalene derivatives using boronic acids or boronate esters in the presence of a palladium catalyst . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- often involves large-scale borylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality material .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into borohydrides or other reduced forms.
Substitution: The dioxaborolane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of covalent bonds. This interaction is crucial for its applications in drug development and material science .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another dioxaborolane derivative with similar reactivity but different substituents.
2-Fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl: A fluorinated dioxaborolane with distinct chemical properties.
Uniqueness
1,3,2-Dioxaborolane, 2-(1-naphthalenyl)- is unique due to its naphthalene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability .
Propiedades
Número CAS |
402488-95-3 |
|---|---|
Fórmula molecular |
C12H11BO2 |
Peso molecular |
198.03 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H11BO2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2 |
Clave InChI |
SHQUCGSWCVZRSN-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C2=CC=CC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


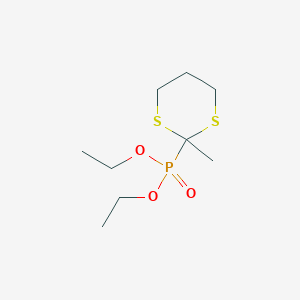
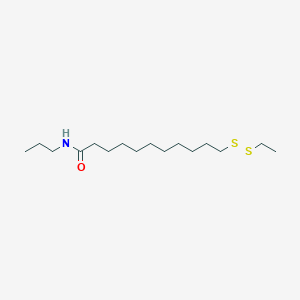
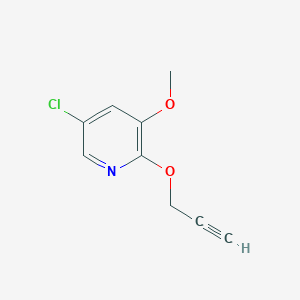
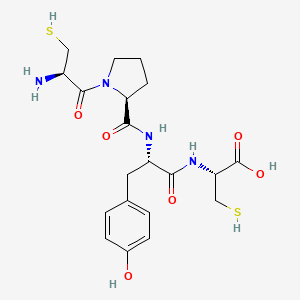
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)

![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
![N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine](/img/structure/B14235283.png)
![1,2-Ethanediamine, N-[(4-methylphenyl)methyl]-N'-(phenylmethyl)-](/img/structure/B14235290.png)
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)methyl]benzamide](/img/structure/B14235292.png)
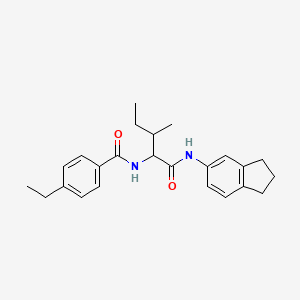
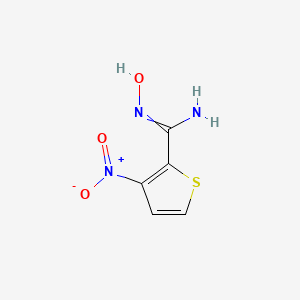
![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
